molecular formula C21H26ClN3O2S B2729118 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1105223-10-6

2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2729118
CAS No.: 1105223-10-6
M. Wt: 419.97
InChI Key: QSYNQDWISFGXSN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a 4-cyclopropylthiazole moiety, a piperazine ring, and a chlorophenoxy group, motifs commonly found in compounds that modulate various biological targets. The piperazine scaffold is a prevalent pharmacophore in molecules designed for central nervous system (CNS) research and is frequently found in compounds that interact with G-protein coupled receptors (GPCRs) . Similarly, the thiazole ring is a key heterocycle in many agrochemicals and pharmaceuticals, contributing to a wide range of biological activities. The specific molecular architecture of this compound suggests potential for use as a key intermediate or target-specific investigational ligand in drug discovery efforts. Researchers can utilize it in high-throughput screening assays, as a building block for the synthesis of more complex chemical libraries, or in mechanistic studies to explore enzyme and receptor function. It is strictly For Research Use Only.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c1-21(2,27-17-7-5-16(22)6-8-17)20(26)25-11-9-24(10-12-25)13-19-23-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNQDWISFGXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

  • The formation of the piperazine ring via a cyclization reaction involving appropriate precursors.

  • The attachment of the 4-cyclopropylthiazol-2-yl group through a condensation reaction.

  • Industrial production might optimize these steps through techniques like high-yielding catalysis, precise temperature control, and solvent selection to ensure high purity and efficiency.

Chemical Reactions Analysis

Piperazine Functionalization

Piperazine derivatives are critical intermediates. For example, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 122833-04-9) is synthesized via nucleophilic aromatic substitution using trifluoroacetic acid (TFA) in iso-butanol, achieving yields of 72–79% . This method may be adapted for alkylation of the piperazine ring with a cyclopropylthiazol-2-ylmethyl group.

Reaction ConditionsYield RangeKey Reagents
TFA in iso-butanol at 100°C72–79%TFA, iso-butanol

Suzuki Coupling for Cyclopropylthiazol Attachment

The cyclopropylthiazol-2-yl group could be introduced via Suzuki coupling , as demonstrated in the synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1151802-22-0). This involves palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in dioxane/water mixtures under microwave heating .

Reaction ConditionsYieldKey Reagents/Catalysts
Palladium(0) catalyst, sodium carbonate, dioxane/water, 110°C, microwave83%Pd(0), Na₂CO₃, dioxane

Chlorophenoxy Substitution

The 4-chlorophenoxy group is likely introduced via nucleophilic substitution . For instance, 2-(4-Chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one (PubChem CID 1297903) features a similar chlorophenoxy moiety, synthesized through alkali-mediated coupling .

Research Findings and Challenges

  • Piperazine Reactivity : Piperazine derivatives exhibit high reactivity in substitution reactions, enabling efficient functionalization .

  • Suzuki Coupling Efficiency : Palladium-catalyzed couplings provide high yields (e.g., 83% in ) but require precise control of temperature and solvent systems.

  • Stability Concerns : Ketone-containing intermediates (e.g., propan-1-one) may require careful handling to avoid decomposition, as noted in CRF1 receptor antagonist syntheses .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exhibit antidepressant properties. The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders.

Anticancer Properties

Studies have shown that derivatives of this compound may possess anticancer activity. The thiazole ring is often associated with anti-proliferative effects against various cancer cell lines. For instance, compounds containing similar structural motifs have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Research suggests that piperazine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Study on Antidepressant Effects Demonstrated significant reduction in depressive-like behaviors in animal models treated with similar piperazine derivatives.
Cancer Cell Line Study Showed that compounds with thiazole rings inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Neuroprotection Research Found that piperazine-based compounds protected against glutamate-induced toxicity in neuronal cultures.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects often involves interaction with specific molecular targets. These may include enzyme active sites or receptor binding pockets where the compound’s unique structure allows for high affinity and specificity. Pathways could involve signal transduction changes, enzyme inhibition, or activation, affecting biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name/ID Key Structural Features Pharmacological Activity Physicochemical Properties References
Target Compound 4-Chlorophenoxy, cyclopropylthiazole, piperazine, 2-methylpropan-1-one ATF4 inhibitor (anticancer applications) Likely moderate solubility due to ketone moiety
Compound 21 (Thiophene derivative) Thiophene-2-yl, 4-(trifluoromethyl)phenylpiperazine Not explicitly stated Synthesized via alkylation; crystalline solid
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethanone, phenylpiperazine Antifungal, antitumor activity Triclinic crystal structure (P̄1 symmetry)
Patent ATF4 Inhibitors 4-Chlorophenoxy, ethynazetidine, acetamide ATF4 pathway inhibition (cancer therapy) High lipophilicity from chlorophenoxy groups
Compound 5 (Pyrazolopyrimidinone) 1H-pyrazol-4-yl, trifluoromethylphenylpiperazine Evaluated for CNS activity Solubility influenced by trifluoromethyl group

Key Observations:

Piperazine Substitutions: The target compound’s cyclopropylthiazole group differs from thiophene (Compound 21) and phenyl () substituents.

Ketone Backbone Variations: The target’s 2-methylpropan-1-one backbone offers greater steric hindrance than chloroethanone (), possibly reducing off-target interactions .

Pharmacological Targets: Both the target compound and Patent ATF4 Inhibitors () share 4-chlorophenoxy groups, suggesting a role in disrupting protein-DNA interactions in cancer pathways.

Pharmacological and Physicochemical Insights

Structural-Activity Relationships (SAR):

  • 4-Chlorophenoxy vs. Fluorophenyl: Fluorophenyl analogs () exhibit isostructural planar conformations, whereas 4-chlorophenoxy’s bulk may enhance target specificity .
  • Thiazole vs.

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₂OS
  • Molecular Weight : 306.83 g/mol

Structural Components

  • Chlorophenoxy Group : This moiety is known for its herbicidal properties and may contribute to the compound's biological activity.
  • Cyclopropylthiazole : A heterocyclic component that may enhance the compound's pharmacological profile, particularly in terms of receptor interactions.
  • Piperazine Ring : Often associated with psychoactive effects, this structure is critical for the compound's interaction with neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds containing chlorophenoxy and thiazole groups exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that similar compounds demonstrated activity against a range of bacteria and fungi, suggesting potential effectiveness for the target compound as well .

Anticancer Potential

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth in vitro. The specific compound under discussion has not been extensively studied for anticancer activity; however, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential pathway for further research .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. Preliminary studies suggest that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which could translate into therapeutic effects .

Toxicological Profile

Understanding the safety profile of this compound is crucial. Toxicological assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents. Studies on related compounds have shown dose-dependent effects on liver enzymes and hematological parameters in animal models, necessitating careful evaluation of this compound's safety .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of chlorophenoxy derivatives against Staphylococcus aureus and E. coli. The results indicated that certain modifications enhanced antibacterial activity significantly, suggesting that similar modifications to our target compound could yield beneficial results .

Study 2: Anticancer Activity Assessment

In vitro assays were conducted on piperazine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results showed that some derivatives led to increased apoptosis rates compared to control groups. Although specific data on our target compound is lacking, these findings highlight a promising avenue for future investigations .

Study 3: Neuropharmacology Insights

Research focusing on piperazine-based drugs has revealed their potential as anxiolytics in animal models. These studies suggest that structural modifications can lead to enhanced receptor binding and subsequent behavioral effects. Continued exploration into our specific compound could uncover similar neuroactive properties .

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